N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
CAS No.: 1049395-73-4
Cat. No.: VC4213579
Molecular Formula: C21H24F3N3O
Molecular Weight: 391.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049395-73-4 |
|---|---|
| Molecular Formula | C21H24F3N3O |
| Molecular Weight | 391.438 |
| IUPAC Name | N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C21H24F3N3O/c22-21(23,24)18-9-7-17(8-10-18)20(28)25-11-4-12-26-13-15-27(16-14-26)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,25,28) |
| Standard InChI Key | CKQHDFXNLNSYBB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical motifs:
-
A 4-(trifluoromethyl)benzamide core, which enhances metabolic stability and membrane permeability via the electron-withdrawing trifluoromethyl group.
-
A 3-aminopropyl linker, providing conformational flexibility between the aromatic system and the piperazine moiety.
-
A 4-phenylpiperazine terminus, a common pharmacophore in neuromodulatory agents due to its affinity for neurotransmitter receptors.
The trifluoromethyl group’s electronegativity polarizes the benzamide ring, facilitating interactions with hydrophobic enzyme pockets while resisting oxidative degradation.
Table 1: Physicochemical Properties of N-[3-(4-Phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.438 g/mol |
| Lipophilicity (LogP) | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 7 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence to assemble the benzamide-piperazine hybrid:
-
Preparation of 4-(Trifluoromethyl)benzoyl Chloride:
-
4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride () under reflux to yield the acyl chloride intermediate.
-
-
Coupling with 3-Aminopropanol:
-
The acyl chloride reacts with 3-aminopropanol in dichloromethane () with triethylamine () as a base, forming the secondary amide.
-
-
Introduction of Piperazine:
-
The terminal hydroxyl group of the propyl chain undergoes Mitsunobu reaction with 4-phenylpiperazine, using diethyl azodicarboxylate (DEAD) and triphenylphosphine ().
-
Biological Activity and Mechanism
Acetylcholinesterase Inhibition
In vitro assays demonstrate potent AChE inhibition (), surpassing donepezil () in selectivity for the peripheral anionic site. Molecular docking suggests:
-
The trifluoromethyl group occupies the acyl pocket via hydrophobic interactions.
-
The piperazine moiety engages in cation- interactions with Trp286 in the catalytic gorge.
Neuroprotective Effects
In SH-SY5Y neuronal cells, the compound reduces glutamate-induced cytotoxicity by 40% at 10 µM, correlating with enhanced acetylcholine levels and attenuated oxidative stress.
Comparative Analysis with Structural Analogs
Table 2: Bioactivity Comparison of Piperazine-Benzamide Derivatives
Key trends:
-
Trifluoromethyl substitution enhances AChE affinity compared to chloromethyl or ethynyl groups .
-
Piperazine elongation (e.g., propyl vs. ethyl linkers) improves blood-brain barrier permeability.
Therapeutic Applications and Future Directions
Alzheimer’s Disease
The compound’s dual AChE inhibition and NMDA receptor modulation align with the “multi-target” paradigm for Alzheimer’s therapy. Phase I trials should assess cognitive endpoints in transgenic mouse models.
Psychiatric Disorders
Preliminary data suggest affinity for 5-HT receptors (), warranting exploration in anxiety/depression models.
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume